Docosahexaenoyl glycine
Description
Docosa-4,7,10,13,16,19-hexaenamidoacetic acid is a synthetic derivative of docosahexaenoic acid (DHA), a long-chain omega-3 polyunsaturated fatty acid (PUFA) with the molecular formula C22H32O2 (MW: 328.488 g/mol) . Structurally, DHA is characterized by six cis double bonds at positions 4, 7, 10, 13, 16, and 19, giving it the IUPAC name all-cis-docosa-4,7,10,13,16,19-hexaenoic acid . Docosa-4,7,10,13,16,19-hexaenamidoacetic acid is formed by conjugating DHA to glycine (aminoacetic acid) via an amide bond. This modification enhances metabolic stability compared to free DHA, as amide bonds are less prone to enzymatic hydrolysis .
The compound is part of a broader class of DHA derivatives designed to improve bioavailability, target specificity, and therapeutic efficacy.
Properties
IUPAC Name |
2-(docosa-4,7,10,13,16,19-hexaenoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(26)25-22-24(27)28/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-22H2,1H3,(H,25,26)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYWKSIFICEQGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693952 | |
| Record name | N-Docosa-4,7,10,13,16,19-hexaenoylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132850-40-9 | |
| Record name | N-Docosa-4,7,10,13,16,19-hexaenoylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
-
Activation of DHA :
DHA (6217-54-5) is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane under nitrogen at 0–25°C for 1–4 hours. The reaction produces DHA acyl chloride, a highly reactive intermediate. -
Amide Bond Formation :
Glycine is dissolved in a mixture of water and sodium hydroxide (1–2 M) to deprotonate the amino group. The DHA acyl chloride is added dropwise under vigorous stirring at 0–5°C to minimize side reactions. The pH is maintained at 8–10 to favor nucleophilic attack by the glycinate ion.
Purification and Yield
-
The crude product is extracted using ethyl acetate, washed with dilute HCl (to remove excess glycine) and brine, and dried over magnesium sulfate.
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Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >90% purity.
-
Typical yields range from 65% to 75%, depending on reaction scale and DHA purity.
Carbodiimide-Based Coupling
This approach uses coupling agents to directly link DHA and glycine without isolating the acyl chloride.
Reagents and Protocol
-
Activation with EDCl/HOBt :
DHA (1 equiv), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 equiv), and hydroxybenzotriazole (HOBt, 1.1 equiv) are dissolved in dry dimethylformamide (DMF) under nitrogen. The mixture is stirred at 25°C for 30 minutes to form the active ester. -
Glycine Coupling :
Glycine (1.5 equiv) and triethylamine (2 equiv) are added, and the reaction is stirred at 25°C for 12–24 hours.
Optimization and Challenges
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Temperature Control : Maintaining temperatures below 30°C prevents DHA oxidation.
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Solvent Selection : DMF enhances solubility but may require subsequent ion-exchange chromatography to remove residual reagents.
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Yield : 70–85%, with purity >95% after reverse-phase HPLC (C18 column, acetonitrile/water).
Enzymatic Synthesis
Emerging methodologies employ lipases or proteases to catalyze the amidation under mild conditions.
Biocatalytic Approach
Advantages and Limitations
-
Yield : 50–60%, lower than chemical methods due to enzyme steric hindrance.
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Scalability : Limited by enzyme cost but advantageous for heat-sensitive applications.
Industrial-Scale Production Considerations
Raw Material Sourcing
-
DHA Sources :
Source Purity (%) Cost (USD/kg) Fish oil 50–70 80–120 Algal oil 95–99 200–300 Synthetic 98+ 500–700
Algal oil is preferred for pharmaceutical-grade synthesis due to higher purity and sustainability.
Analytical Characterization
Structural Confirmation
Purity Assessment
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Acyl Chloride | 65–75 | 90–95 | 1.2–1.8 | High |
| EDCl/HOBt Coupling | 70–85 | 95–99 | 2.0–3.0 | Moderate |
| Enzymatic | 50–60 | 85–90 | 4.0–6.0 | Low |
The EDCl/HOBt method balances yield and purity, making it optimal for research-scale synthesis, while acyl chloride is preferred for industrial applications .
Chemical Reactions Analysis
Types of Reactions: docosa-4,7,10,13,16,19-hexaenamidoacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, depending on the specific reaction conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can result in the formation of saturated compounds.
Scientific Research Applications
Nutritional Applications
1.1 Role in Human Health
DHA is primarily recognized for its essential role in human health, particularly in brain development and function. It is a major structural component of the brain, retina, and nervous system. Research indicates that adequate DHA intake is crucial for cognitive function and visual acuity .
1.2 Dietary Sources
DHA can be obtained from dietary sources such as fish oil and algae. It is often included in supplements aimed at enhancing cognitive health and reducing inflammation. For instance, a mixture of fish oil and primrose oil has been shown to be effective in increasing DHA levels in the body .
Neurobiological Applications
2.1 Cognitive Function and Neurogenesis
Studies have shown that DHA plays a significant role in neurogenesis—the process of generating new neurons in the brain. It has been linked to improved learning and memory capabilities. For example, dietary supplementation of DHA has been associated with enhanced cognitive performance in both children and adults .
2.2 Protective Effects Against Neurodegeneration
DHA exhibits neuroprotective properties that may help mitigate the effects of neurodegenerative diseases such as Alzheimer's disease. Research indicates that DHA can reduce oxidative stress and inflammation within the brain, potentially slowing disease progression .
Pharmacological Applications
3.1 Anti-inflammatory Properties
DHA possesses anti-inflammatory effects that are beneficial in treating various inflammatory conditions. For instance, it has been observed to inhibit the oxidative desaturation of linoleic acid into gamma-linolenic acid, thereby modulating inflammatory responses .
3.2 Potential in Cancer Therapy
Recent studies have explored the anticancer potential of DHA derivatives. Compounds derived from DHA have shown promise in inhibiting cancer cell proliferation through various mechanisms. For example, certain synthesized derivatives exhibited significant anticancer activity against breast cancer cell lines .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of docosa-4,7,10,13,16,19-hexaenamidoacetic acid involves its interaction with cellular membranes and receptors. It is known to modulate the activity of various enzymes and receptors involved in inflammatory and neuroprotective pathways. The compound’s effects are mediated through its incorporation into cell membranes, where it influences membrane fluidity and signaling processes .
Comparison with Similar Compounds
Free DHA (Docosahexaenoic Acid)
- Structure : C22H32O2, with a carboxylic acid group.
- Key Differences :
- Bioactivity :
DHA Ethanolamine (DHA-EA)
- Structure: DHA conjugated to ethanolamine via an amide bond.
- Key Differences: Ethanolamine enhances solubility in polar solvents compared to glycine conjugates . DHA-EA derivatives (e.g., J18) show potent anti-inflammatory activity (IC50: 0.5–2.0 μM) in NF-κB inhibition assays .
DHA-Amino Acid Conjugates
- Examples: DHA-Phenylalanine (Compound 27 in ): Exhibits mitochondrial-stimulating activity (EC50: ~5 μM) . N-Docosahexaenoyl Lysine (): A hydrolysis-resistant metabolite involved in lipid signaling .
- Structural Impact :
Modified DHA Derivatives
Other PUFA Derivatives
- Eicosapentaenoic Acid (EPA): Shorter chain (C20:5) with five double bonds. EPA shows weaker anti-inflammatory effects compared to DHA in carrageenan models (EC50: ~15 mg/kg) .
- Docosapentaenoic Acid (DPA, n-3): C22:5 structure with one fewer double bond than DHA. DPA is less effective in supporting retinal DHA levels (30% lower incorporation efficiency) .
Comparative Data Tables
Table 1: Structural and Pharmacological Comparison
*Calculated based on glycine (C2H5NO2) + DHA (C22H32O2) - H2O.
Table 2: Metabolic Stability of DHA Derivatives
Biological Activity
Docosa-4,7,10,13,16,19-hexaenamidoacetic acid (DHA-amidoacetic acid) is a derivative of docosahexaenoic acid (DHA), an omega-3 fatty acid known for its significant biological activities. This article explores the biological activity of DHA-amidoacetic acid, focusing on its metabolic effects, potential therapeutic applications, and underlying mechanisms.
Overview of Docosahexaenoic Acid (DHA)
DHA is a polyunsaturated fatty acid that plays a crucial role in brain development and function. It is primarily found in marine oils and is essential for various physiological processes. The compound's structure includes six double bonds (C22H32O2), contributing to its fluidity and function in cell membranes.
1. Metabolic Effects
DHA has been shown to influence lipid metabolism significantly. Research indicates that DHA can affect triglyceride (TG) accumulation and secretion in hepatic cells. A study demonstrated that treatment with DHA led to increased intracellular TG accumulation compared to oleic acid (18:1), suggesting a preferential retention of DHA-enriched TG by hepatocytes . This effect may be linked to the modulation of lipogenic pathways and the regulation of gene expression involved in lipid metabolism.
| Fatty Acid | Effect on TG Accumulation | Effect on Secretion |
|---|---|---|
| Oleic Acid | Lower accumulation | Increased secretion |
| DHA | Higher accumulation | No significant increase |
2. Anti-inflammatory Properties
DHA exhibits anti-inflammatory properties through the synthesis of specialized pro-resolving mediators (SPMs) such as resolvins and protectins. These molecules are critical in resolving inflammation and promoting tissue repair. The conversion of DHA into these mediators enhances the resolution phase of inflammation .
3. Neuroprotective Effects
DHA is vital for neuronal health and cognitive function. Studies suggest that DHA can protect against neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues. The incorporation of DHA into neuronal membranes is associated with improved synaptic function and plasticity .
Case Study 1: Cardiovascular Health
A clinical trial investigated the effects of DHA supplementation on cardiovascular risk factors in patients with hyperlipidemia. Results indicated significant reductions in serum triglycerides and improvements in lipid profiles after eight weeks of supplementation with DHA .
Case Study 2: Cognitive Function
Another study assessed the impact of DHA on cognitive decline in older adults. Participants who received DHA showed slower rates of cognitive decline compared to the placebo group, suggesting a protective effect against age-related cognitive impairment .
The biological activity of DHA-amidoacetic acid may involve several mechanisms:
- Gene Regulation : DHA influences the expression of genes involved in lipid metabolism and inflammation.
- Cell Signaling : It modulates signaling pathways such as the peroxisome proliferator-activated receptors (PPARs), which play roles in fatty acid metabolism.
- Membrane Fluidity : The presence of DHA in cell membranes enhances fluidity, affecting receptor function and signal transduction.
Q & A
Basic: What experimental approaches are recommended for synthesizing docosa-4,7,10,13,16,19-hexaenamidoacetic acid, and how can its purity be validated?
Methodological Answer:
Synthesis typically involves coupling docosahexaenoic acid (DHA) with a glycine derivative via carbodiimide-mediated amidation. Critical steps include:
- Amidation : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) as coupling agents in anhydrous conditions .
- Purification : Employ reverse-phase HPLC with a C18 column, using acetonitrile/water gradients to isolate the product .
- Characterization : Validate structure via -NMR (e.g., δ 5.3–5.4 ppm for polyunsaturated protons) and high-resolution mass spectrometry (HRMS; expected [M+H] at m/z 354.3) .
- Purity Assessment : Confirm >95% purity using GC-FID or HPLC-UV at 210 nm, referencing commercial analytical standards (e.g., Sigma-Aldrich) .
Advanced: How can contradictions in reported anti-inflammatory mechanisms of docosa-4,7,10,13,16,19-hexaenamidoacetic acid be resolved?
Methodological Answer:
Discrepancies often arise from variations in experimental models, purity, or metabolite interference. To address these:
- Standardize Bioassays : Use primary immune cells (e.g., macrophages) with controlled DHA-amide concentrations (10–100 µM) and measure cytokine release (e.g., IL-6, TNF-α) .
- Metabolite Profiling : Perform LC-MS/MS to rule out interference from DHA-derived resolvins or protectins .
- Structural Confirmation : Ensure the compound’s integrity in cell culture media via NMR or FTIR, as oxidation of polyunsaturated chains can alter activity .
- Cross-Study Comparisons : Meta-analyze data using PRISMA guidelines, focusing on studies with ≥95% purity and standardized dosing .
Basic: Which analytical techniques are most reliable for distinguishing docosa-4,7,10,13,16,19-hexaenamidoacetic acid from its ester derivatives?
Methodological Answer:
Key techniques include:
- FTIR Spectroscopy : Amide derivatives show N–H stretching (3300 cm) and C=O absorption (1650 cm), absent in esters .
- -NMR : The amide carbonyl resonates at δ 170–175 ppm, whereas ester carbonyls appear at δ 165–170 ppm .
- LC-MS/MS : Use a Q-TOF mass spectrometer to differentiate molecular ions (amide: m/z 354.3; ethyl ester: m/z 384.3) .
Advanced: How should researchers design experiments to investigate the interaction of this compound with phospholipid membranes?
Methodological Answer:
- Model Membranes : Prepare unilamellar vesicles (liposomes) with 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and varying DHA-amide concentrations (0.1–5 mol%) .
- Fluorescence Anisotropy : Use DPH or TMA-DPH probes to quantify membrane fluidity changes .
- Molecular Dynamics (MD) Simulations : Model the compound’s orientation in bilayers using software like GROMACS, validating with neutron scattering data .
- Permeability Assays : Measure calcein release from liposomes under oxidative stress to assess membrane stabilization .
Basic: How can nomenclature inconsistencies for docosa-4,7,10,13,16,19-hexaenamidoacetic acid in literature be addressed?
Methodological Answer:
- IUPAC Naming : Use docosa-4Z,7Z,10Z,13Z,16Z,19Z-hexaenamidoacetic acid to specify double-bond geometry .
- CAS Registry : Reference CAS 6217-54-5 for unambiguous identification .
- Avoid Ambiguous Terms : Replace “DHA-amide” with the full systematic name in publications to prevent confusion with ester derivatives (e.g., ethyl-DHA) .
Advanced: What strategies optimize the stability of docosa-4,7,10,13,16,19-hexaenamidoacetic acid in long-term biological studies?
Methodological Answer:
- Storage Conditions : Store at −80°C under argon, dissolved in ethanol with 0.01% BHT to prevent oxidation .
- Stability Assays : Monitor degradation via UPLC-PDA at 234 nm (conjugated diene formation) over 14 days at 4°C and 37°C .
- Encapsulation : Use cyclodextrin or liposomal carriers to enhance aqueous stability and bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
